Ethyl 4-oxoazetidine-2-carboxylate

Description

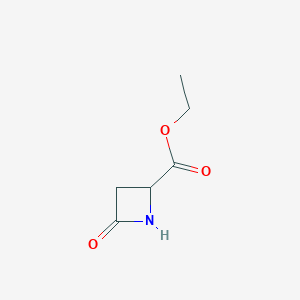

Ethyl 4-oxoazetidine-2-carboxylate is a β-lactam derivative characterized by a four-membered azetidine ring containing a ketone group at position 4 and an ester moiety at position 2. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly antibiotics and enzyme inhibitors. Its reactivity stems from the strained β-lactam ring, which facilitates nucleophilic attack at the carbonyl carbon, enabling diverse functionalization .

Synthetic protocols often involve Staudinger ketene-imine cycloadditions or Ugi multicomponent reactions. For example, details a diastereoselective synthesis using tetraphenylphosphonium fluoride as a catalyst, achieving high trans-selectivity (dr up to 51:1) for derivatives like Ethyl trans-3-methyl-1-(4-methoxyphenyl)-4-oxoazetidine-2-carboxylate . demonstrates its incorporation into oxindole scaffolds via a Ugi reaction, yielding fused β-lactam-oxindole hybrids with 82% efficiency .

Properties

Molecular Formula |

C6H9NO3 |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

ethyl 4-oxoazetidine-2-carboxylate |

InChI |

InChI=1S/C6H9NO3/c1-2-10-6(9)4-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8) |

InChI Key |

KADNUXXOMWGVIL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxoazetidine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the reaction of ethyl 2-bromoacetate with azetidine-2-carboxylic acid in the presence of a base can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide, and it is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route to maximize yield and minimize costs. This includes using cost-effective starting materials, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxoazetidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding ethyl 4-hydroxyazetidine-2-carboxylate.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional functional groups, while reduction can produce ethyl 4-hydroxyazetidine-2-carboxylate.

Scientific Research Applications

Ethyl 4-oxoazetidine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It is a precursor in the synthesis of various drugs, including antibiotics and antiviral agents.

Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-oxoazetidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or substrate for enzymes, interacting with active sites and affecting biochemical pathways. The molecular targets and pathways involved vary based on the specific biological context and the derivatives formed from the compound.

Comparison with Similar Compounds

Substituent Effects on Diastereoselectivity and Yield

Ethyl 4-oxoazetidine-2-carboxylate derivatives with varying substituents at position 3 exhibit distinct diastereomeric ratios (dr) and yields. Data from highlights the following:

| Compound | Substituent (R) | Yield (%) | dr (trans/cis) | Key NMR Shifts (¹H/¹³C) |

|---|---|---|---|---|

| 4a | Ethyl | - | 45:1 | δ 4.22–4.18 (m, 3H), 169.8 (C=O) |

| 4b | Benzyl | 87 | 45:1 | δ 7.38–7.24 (m, 7H), 137.1 (Ar-C) |

| 4f | Isopropyl | 81 | 28:1 | - |

| 4g | Methyl | 71 | 51:1 | δ 1.51 (d, 3H), 50.3 (CH₃) |

Key Findings :

Stereoisomeric Variants: (S)- and (R)-Benzyl Derivatives

Enantiomeric analogs, such as (S)- and (R)-Benzyl 4-oxoazetidine-2-carboxylate, differ in stereochemical configuration and safety profiles:

Key Findings :

Functionalized Analogs: Oxindole-β-Lactam Hybrids

describes methyl (2S)-1-(1-benzyl-3-(tert-butylcarbamoyl)-2-oxoindolin-3-yl)-4-oxoazetidine-2-carboxylate, a β-lactam-oxindole hybrid synthesized via Ugi reaction:

Commercial Availability and Purity

BLD Pharm Ltd. lists Benzyl 4-oxoazetidine-2-carboxylate (CAS 87791-58-0) at 97% purity, while Biopharmacule Speciality Chemicals offers ethyl esters with halogen/heterocyclic substituents (e.g., Ethyl 4-chlorobenzoyl formate) . However, these lack the azetidine core, reducing their utility in β-lactam-specific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.